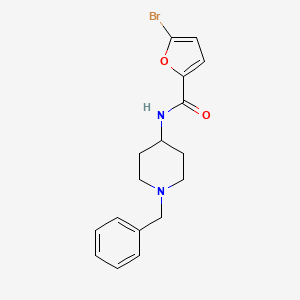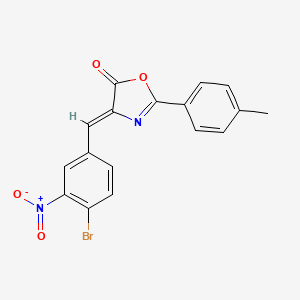![molecular formula C18H26N4O3S2 B4582727 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4582727.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea
Overview
Description
The chemical compound of interest, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea, belongs to a class of compounds known for their potential in various scientific and industrial applications. The compound's structure indicates it is a thiourea derivative, which often exhibits unique chemical and physical properties due to the presence of the thiourea moiety.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. While specific synthesis methods for the compound are not directly available, related processes involve oxidative cyclization and interactions between various functional groups, leading to the formation of thiourea derivatives with distinct properties (Tadjarodi et al., 2007).
Molecular Structure Analysis
Thiourea derivatives are known for their unique molecular structures, often characterized by specific interactions and bond formations. For instance, studies on similar compounds have shown hydrogen bonding interactions and crystallization behaviors indicative of complex molecular arrangements (Tadjarodi et al., 2007). These structural characteristics significantly influence the compound's reactivity and stability.
Chemical Reactions and Properties
Thiourea derivatives engage in various chemical reactions, including oxidative cyclization and nucleophilic substitutions, influenced by their functional groups. The thiourea group, in particular, lends these compounds a degree of reactivity that can be harnessed in catalysis, synthesis of complexes, and formation of new compounds with desired properties.
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting points, and crystal structure, are closely linked to their molecular structure. For example, the ability of these compounds to form centrosymmetric dimers through hydrogen bonding can affect their melting points and solubility in different solvents (Tadjarodi et al., 2007).
Scientific Research Applications
Taste Perception and Food Preferences
Thiourea compounds like 6-n-Propylthiouracil (PROP) have been used as genetic markers for taste, influencing food preference and dietary habits. Studies have shown that the ability to taste thiourea compounds is genetically determined and can affect individuals' food choices due to their bitter taste perception (Tepper, 1998).
Herbicidal Activity
Research into thiourea derivatives has explored their potential as herbicides. For example, certain thiourea compounds have been shown to possess herbicidal activity against a variety of plants, indicating their usefulness in agricultural science (He Liang, 1996).
Molecular and Crystal Structure Analysis
Thioureas have been investigated for their structural properties, such as in the synthesis and crystal structure determination of thiourea derivatives. These studies provide insights into the molecular and crystal structures of thiourea compounds, which are valuable for the development of new materials and pharmaceuticals (Rybakov et al., 2001).
Oxidative C–H Functionalization
The field of organic synthesis has explored thioureas for oxidative C–H functionalization, leading to the creation of biologically potent compounds. This demonstrates the utility of thioureas in facilitating chemical reactions that are significant for pharmaceutical development (Mariappan et al., 2016).
Antiviral Evaluations
Thiourea compounds have been synthesized for antiviral evaluations, indicating their potential in the development of antiviral drugs. These compounds undergo various reactions to form structures that can be tested for their efficacy against viral infections (Sayed & Ali, 2007).
Glucose-6-Phosphatase Inhibitory Potential
Research into thiourea derivatives has also identified their potential as glucose-6-phosphatase inhibitors, which could have implications for the treatment of diabetes and related metabolic disorders (Naz et al., 2020).
properties
IUPAC Name |
1-[3-(2-oxopyrrolidin-1-yl)propyl]-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c23-17-5-3-11-21(17)12-4-10-19-18(26)20-15-6-8-16(9-7-15)27(24,25)22-13-1-2-14-22/h6-9H,1-5,10-14H2,(H2,19,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBDXBGEJFJNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCCCN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Oxopyrrolidin-1-yl)propyl]-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)


![4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4582667.png)

![3-(3-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582680.png)
![7-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4582683.png)

![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)